molecular formula C13H21N5 B11737498 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11737498
M. Wt: 247.34 g/mol
InChI Key: QGMMZRDOWUTDRD-UHFFFAOYSA-N
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Description

The compound [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine (hereafter referred to as Compound A) is a bifunctional amine featuring two substituted pyrazole rings linked via methylene groups. Key properties include:

  • Molecular formula: C₁₃H₂₀N₄
  • Molecular weight: 236.33 g/mol
  • CAS number: EN300-231880
  • Purity: 95% (typical for synthetic batches) .

Pyrazole derivatives are widely studied for their pharmacological and coordination chemistry applications.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H21N5/c1-5-18-13(10(2)6-15-18)8-14-7-12-9-17(4)16-11(12)3/h6,9,14H,5,7-8H2,1-4H3

InChI Key

QGMMZRDOWUTDRD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=CN(N=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents. One common method involves the alkylation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Scientific Research Applications

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Molecular Structure and Substituent Effects

Table 1 highlights structural variations among Compound A and similar pyrazole-based amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
Compound A C₁₃H₂₀N₄ 236.33 1,3-dimethyl; 1-ethyl-4-methyl EN300-231880
[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine C₁₆H₂₃N₃O 273.38 3-Methoxyphenyl ethyl 1173085-38-5
[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₉H₁₈N₄ 182.27 Dimethylaminoethyl N/A
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3-methylphenyl)amine C₁₅H₂₀N₄ 256.35 3-Methylphenyl 1006322-94-6
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine C₈H₁₂N₆ 192.22 Bis-pyrazole core 2056-66-8

Key Observations :

  • Steric Effects : Compound A’s ethyl and methyl groups introduce moderate steric hindrance, whereas the 3-methoxyphenyl group in the C₁₆H₂₃N₃O analogue increases bulk and lipophilicity .

Physicochemical Properties

Hydrogen Bonding and Crystallinity
  • Compound A’s amine and pyrazole N atoms can participate in hydrogen bonding, influencing crystallinity and stability. In contrast, the bis-pyrazole structure (C₈H₁₂N₆) may form intramolecular H-bonds, reducing intermolecular interactions .
Solubility and Lipophilicity
  • LogP Estimates : Compound A (predicted ~2.1) is less lipophilic than the 3-methoxyphenyl derivative (predicted ~3.5) due to the latter’s aromatic ring .
  • The dimethylaminoethyl analogue (C₉H₁₈N₄) likely has higher aqueous solubility at physiological pH due to its basic amine group .

Biological Activity

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Molecular Structure and Formula

  • Molecular Formula : C13H22N6
  • Molecular Weight : 266.36 g/mol
  • IUPAC Name : 1-(1,3-dimethylpyrazol-4-yl)-N-[(1-ethyl-4-methylpyrazol-5-yl)methyl]methanamine

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Research indicates that this compound may inhibit key enzymes involved in inflammatory pathways and modulate receptor activities that are crucial in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46042.30
HepG217.82

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through in vitro assays that measure the inhibition of pro-inflammatory cytokines. Pyrazole derivatives have been shown to reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a potential mechanism for their anti-inflammatory action.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of pyrazole derivatives on human cancer cell lines, this compound was tested against several cell lines including MCF7 and A549. The results indicated that the compound exhibited significant growth inhibition with an IC50 value comparable to established chemotherapeutic agents.

Study 2: In Vivo Efficacy

An animal model study evaluated the anti-tumor efficacy of this compound in mice bearing xenograft tumors derived from human cancer cells. The treatment group showed a marked reduction in tumor size compared to controls, supporting the compound's potential as a therapeutic agent.

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